Cas no 1251034-91-9 (1-(4-Bromo-2-fluorophenyl)-2-pentanol)

1-(4-ブロモ-2-フルオロフェニル)-2-ペンタノールは、有機合成化学において重要な中間体として利用されるブロモおよびフルオロ置換基を有する芳香族アルコールです。分子式C11H14BrFOで表され、4位の臭素と2位のフッ素が求電子置換反応の活性点として働くため、医薬品や機能性材料の合成前駆体として高い有用性を示します。2級アルコール構造はさらなる誘導体化が可能で、光学活性体としても利用可能です。特にハロゲン置換基の電子効果により、パラジウムカップリング反応などのクロスカップリング反応に適した特性を有しています。

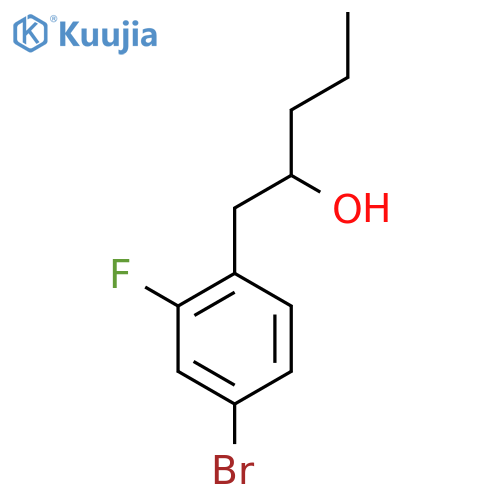

1251034-91-9 structure

商品名:1-(4-Bromo-2-fluorophenyl)-2-pentanol

CAS番号:1251034-91-9

MF:C11H14BrFO

メガワット:261.130666255951

MDL:MFCD16821062

CID:5158162

1-(4-Bromo-2-fluorophenyl)-2-pentanol 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromo-2-fluorophenyl)-2-pentanol

- 1-(4-bromo-2-fluorophenyl)pentan-2-ol

-

- MDL: MFCD16821062

- インチ: 1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3

- InChIKey: GGFQCINRSWMIDV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)F)CC(CCC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 165

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 3.6

1-(4-Bromo-2-fluorophenyl)-2-pentanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 400270-5g |

1-(4-Bromo-2-fluorophenyl)-2-pentanol |

1251034-91-9 | 97.0% | 5g |

£1,692.00 | 2023-04-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512934-1g |

1-(4-Bromo-2-fluorophenyl)pentan-2-ol |

1251034-91-9 | 97% | 1g |

¥3031.0 | 2023-04-04 | |

| abcr | AB429307-1 g |

1-(4-Bromo-2-fluorophenyl)-2-pentanol |

1251034-91-9 | 1g |

€668.20 | 2023-04-23 | ||

| Ambeed | A833079-1g |

1-(4-Bromo-2-fluorophenyl)pentan-2-ol |

1251034-91-9 | 97% | 1g |

$441.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-5g |

1-(4-Bromo-2-fluorophenyl)pentan-2-ol |

1251034-91-9 | 98% | 5g |

¥17228.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-1g |

1-(4-Bromo-2-fluorophenyl)pentan-2-ol |

1251034-91-9 | 98% | 1g |

¥6867.00 | 2024-08-09 | |

| Fluorochem | 400270-1g |

1-(4-Bromo-2-fluorophenyl)-2-pentanol |

1251034-91-9 | 97.0% | 1g |

£646.00 | 2023-04-22 | |

| abcr | AB429307-1g |

1-(4-Bromo-2-fluorophenyl)-2-pentanol; . |

1251034-91-9 | 1g |

€1621.70 | 2025-02-17 |

1-(4-Bromo-2-fluorophenyl)-2-pentanol 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1251034-91-9 (1-(4-Bromo-2-fluorophenyl)-2-pentanol) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251034-91-9)1-(4-Bromo-2-fluorophenyl)-2-pentanol

清らかである:99%

はかる:1g

価格 ($):397.0